N-Benzyl-2-bromo-N-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12BrN3 |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3 |
InChI Key |
JCXBRRAYYMMXDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Br |
Origin of Product |
United States |
Reactivity and Advanced Derivatization Strategies of N Benzyl 2 Bromo N Methylpyrimidin 4 Amine
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring, further activated by the bromine atom at the C2 position, makes N-Benzyl-2-bromo-N-methylpyrimidin-4-amine susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Replacement of Bromine by Oxygen, Sulfur, or Nitrogen Nucleophiles.
The bromo substituent at the C2 position can be displaced by a variety of nucleophiles, leading to the formation of new derivatives with diverse functionalities.
Oxygen Nucleophiles: Alkoxides and hydroxides can react with 2-bromopyrimidines to introduce alkoxy or hydroxy groups, respectively. These reactions typically require heating in the presence of a base.
Sulfur Nucleophiles: Thiolates are potent nucleophiles that can readily displace the bromine atom to form 2-thioether derivatives. Such reactions have been reported to proceed at room temperature on activated 2-halopyridinium salts. chemrxiv.org The desulfurization of thiols can also be a route for nucleophilic substitution. cas.cn
Nitrogen Nucleophiles: Amines are effective nucleophiles for the displacement of the bromo group, leading to the formation of 2-aminopyrimidine (B69317) derivatives. researchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, providing insights into the reactivity of similar systems. researchgate.netclockss.org
Regioselectivity and Reaction Mechanism Studies.
In pyrimidine systems with leaving groups at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position. nih.gov However, in this compound, the only available leaving group is at the C2 position, thus directing the nucleophilic attack to this site.
The mechanism of nucleophilic aromatic substitution on pyrimidines typically proceeds through a two-step addition-elimination pathway. numberanalytics.com The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. nih.gov The presence of the nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. For some systems, a concerted SNAr mechanism has also been proposed. nih.gov
Chemical Modifications at the N-Benzyl and N-Methyl Groups
The N-benzyl and N-methyl groups of this compound also offer opportunities for further chemical modification, although these are generally less explored than reactions at the pyrimidine core.
Functionalization of the Benzyl (B1604629) Aromatic Ring.
The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The N-pyrimidinylamino group is generally considered an activating group and would be expected to direct incoming electrophiles to the ortho and para positions of the benzyl ring. However, the specific directing effect can be influenced by the reaction conditions and the nature of the electrophile.
While specific studies on the functionalization of the benzyl ring in N-benzylaminopyrimidines are not abundant, general methods for the functionalization of aromatic rings can be applied. researchgate.netnih.govmdpi.comrsc.org For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be employed to introduce new functional groups onto the benzyl moiety, further expanding the chemical diversity of derivatives accessible from this compound.
Lack of Specific Research Data on N-Alkyl Moiety Transformations of this compound
A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the specific transformations and cleavage of the N-alkyl moieties of the compound This compound . While general methodologies for N-debenzylation and N-demethylation of heterocyclic compounds are well-established in organic chemistry, specific studies detailing these reactions on this particular substrate could not be located.
The field of organic synthesis extensively documents the cleavage of N-benzyl groups through methods such as catalytic hydrogenation, typically employing palladium on carbon (Pd/C) with a hydrogen source. This can include hydrogen gas or transfer hydrogenation agents like ammonium (B1175870) formate (B1220265) or cyclohexene. Additionally, oxidative cleavage using reagents like ceric ammonium nitrate (B79036) (CAN) is a known strategy for N-debenzylation.
Similarly, the removal of N-methyl groups (N-demethylation) from tertiary amines and heterocyclic systems has been achieved through various protocols. Classical methods include the von Braun reaction, which utilizes cyanogen (B1215507) bromide, and variations employing chloroformates. More contemporary approaches involve oxidative methods, sometimes mediated by enzymes such as cytochrome P450, or specific chemical oxidants.
However, the application of these general principles to this compound is not documented in the currently accessible scientific literature. Research findings, including specific reaction conditions, catalysts, yields, and the relative reactivity or selectivity of cleaving the N-benzyl versus the N-methyl group on this molecule, are not available. The electronic and steric environment of the pyrimidine ring, influenced by the bromine atom at the 2-position and the amine at the 4-position, would likely play a crucial role in the reactivity of the N-alkyl groups, but without experimental data, any discussion would be purely speculative.
Consequently, it is not possible to provide a detailed, informative, and scientifically accurate account for the subsection "3.3.2. Transformations or Cleavage of N-Alkyl Moieties" as it pertains specifically to this compound. The generation of data tables and detailed research findings, as requested, is precluded by the absence of published research on this specific topic.
Advanced Applications As a Synthetic Scaffold and Intermediate in Heterocyclic Chemistry
Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives
The title compound serves as a foundational element for synthesizing a multitude of pyrimidine derivatives. Its stable core and reactive halogen handle are ideal for constructing libraries of compounds for various research applications, particularly in medicinal chemistry.
N-Benzyl-2-bromo-N-methylpyrimidin-4-amine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl boronic acids. By replacing the bromine atom with a phenyl group, for instance, researchers have synthesized N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov These derivatives form the basis of molecules that have been optimized as potent inhibitors of specific biological targets, demonstrating the compound's utility in creating complex, poly-aromatic systems. nih.gov
The general scheme for such a transformation involves reacting the bromo-pyrimidine with a suitable boronic acid in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups on the coupling partner, enabling the creation of intricate molecular designs.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Application Area |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | N-Benzyl-N-methyl-2-phenylpyrimidin-4-amine | Synthesis of enzyme inhibitors nih.gov |
| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | N-Benzyl-N-methyl-2-(thiophen-2-yl)pyrimidin-4-amine | Development of novel heteroaromatic compounds |
This table presents plausible reaction examples based on established chemical principles for pyrimidine derivatives.
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules. The this compound scaffold is well-suited for this approach. The reactive C2-bromo position can be reacted with a wide array of nucleophiles or coupling partners, while the N-benzyl and N-methyl groups can also be varied in the initial synthesis of the scaffold itself.
This multi-point diversity allows for the creation of extensive chemical libraries. For example, in drug discovery programs, a library of analogs can be synthesized by reacting the bromo-pyrimidine core with hundreds of different boronic acids or amines. These libraries are then subjected to high-throughput screening to identify compounds with desired biological activities. nih.gov This systematic approach was instrumental in the medicinal chemistry optimization of a series of N-benzyl-2-phenylpyrimidin-4-amine based inhibitors, which started from an initial screening hit and led to compounds with significantly improved potency. nih.gov
Role in the Elaboration of Fused and Bridged Pyrimidine Architectures (e.g., furopyrimidines, pyrrolopyrimidines)
Beyond simple substitution, this compound can be used to construct more complex, rigid structures such as fused and bridged heterocyclic systems. These architectures are of great interest as they often exhibit unique biological properties.
The synthesis of fused systems like furopyrimidines and pyrrolopyrimidines often involves an initial substitution at the C2 position, followed by an intramolecular cyclization reaction. For instance, a synthetic route to a pyrrolo[2,3-d]pyrimidine could involve the Sonogashira coupling of the 2-bromo-pyrimidine with a terminal alkyne bearing a protected amino group. Subsequent deprotection and intramolecular cyclization of the amine onto the pyrimidine ring would yield the fused pyrrolopyrimidine core. The N-benzyl group can play a key role in modulating the electronic properties that facilitate such cyclizations. nih.gov
Table 2: General Strategy for Fused Pyrimidine Synthesis
| Step | Reaction Type | Description | Resulting Intermediate/Product |
| 1 | Nucleophilic Substitution / Cross-Coupling | The bromine at C2 is replaced with a substituent containing a functional group (e.g., -OH, -NH₂, alkyne). | 2-Substituted-N-benzyl-N-methylpyrimidin-4-amine |
| 2 | Intramolecular Cyclization | The introduced functional group attacks a position on the pyrimidine ring (e.g., N1 or N3) or a nearby atom to form a new ring. | Fused bicyclic system (e.g., Furopyrimidine, Pyrrolopyrimidine) |
This table outlines a conceptual synthetic pathway.
Design and Synthesis of Chiral Pyrimidine Derivatives
The introduction of chirality into pyrimidine derivatives is a critical step in the development of selective therapeutic agents. While this compound is itself achiral, it can serve as a precursor to chiral molecules through asymmetric synthesis.
One powerful method is the asymmetric Suzuki-Miyaura cross-coupling reaction. By employing a palladium catalyst coordinated to a chiral phosphine (B1218219) ligand, the coupling of the 2-bromo-pyrimidine with certain ortho-substituted arylboronic acids can proceed enantioselectively. rsc.org This can generate atropisomers—chiral molecules that result from hindered rotation around a single bond. This approach has been successfully applied to the synthesis of chiral biaryl compounds involving pyridine (B92270) rings and is directly applicable to pyrimidine systems. rsc.org
Another potential strategy is the use of rhodium-catalyzed asymmetric allylation. This method allows for the direct and highly enantioselective introduction of a chiral allyl group onto a nitrogen atom of the pyrimidine ring. nih.gov While this would typically require a free N-H group on the pyrimidine, modifications of the substrate or reaction sequence could enable the synthesis of chiral N-allyl pyrimidine derivatives. Catalytic asymmetric reduction of pyrimidine-based ketones or imines using chiral catalysts is another established route to access chiral alcohol or amine functionalities on side chains attached to the pyrimidine core. chim.it
These methods highlight the potential of using this compound as a starting point for sophisticated asymmetric syntheses, leading to the creation of optically active molecules with defined three-dimensional structures.
Future Research Directions and Emerging Trends in the Chemistry of N Benzyl 2 Bromo N Methylpyrimidin 4 Amine
Development of More Atom-Economical and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways, with a strong emphasis on atom economy and the reduction of hazardous waste. Future research into the synthesis of N-Benzyl-2-bromo-N-methylpyrimidin-4-amine will likely focus on developing methodologies that maximize the incorporation of all starting material atoms into the final product.
Current synthetic approaches to substituted pyrimidines often involve multi-step sequences that may generate significant waste. Emerging strategies that could be applied to the synthesis of this compound include:
Catalytic C-H Amination: Direct C-H amination of a suitable pyrimidine (B1678525) precursor would represent a highly atom-economical route, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency. The synthesis of this compound could be optimized using flow reactors, allowing for precise control over reaction parameters and minimizing byproduct formation.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical reagents.
These advanced synthetic methods align with the growing demand for sustainable chemical manufacturing and are expected to be a major focus of future research.
Exploration of Novel Reactivity Patterns and Chemoselective Transformations
The bromine atom at the C2-position and the N-benzyl-N-methylamino group at the C4-position of this compound offer multiple sites for chemical modification. Future investigations will likely delve into the selective transformation of these functional groups to generate a diverse library of new pyrimidine derivatives.
Key areas for exploration include:
Cross-Coupling Reactions: The C2-bromo moiety is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.net Exploring a wider range of coupling partners will enable the synthesis of novel 2-substituted pyrimidines with diverse electronic and steric properties.
Selective C-H Functionalization: While the bromo-substituent provides a reactive site, direct functionalization of the pyrimidine ring's C-H bonds offers a more direct route to novel derivatives. Research into regioselective C-H activation and functionalization at the C5 or C6 positions would significantly expand the chemical space accessible from this scaffold.
Transformations of the Amino Group: The N-benzyl group can be cleaved under various conditions, providing a route to the corresponding secondary amine. rsc.org This deprotected amine could then be further functionalized to introduce a variety of substituents at the N4-position. Additionally, the methyl group could potentially be a site for selective transformations.
The ability to perform these transformations with high chemoselectivity will be crucial for the efficient synthesis of complex molecules based on the this compound core.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
Future trends in this area include:
Predictive Reactivity Models: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a reaction involving this compound with various reagents. researchgate.net This can help chemists to prioritize experiments and avoid unproductive reaction pathways.
Automated Reaction Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature, and stoichiometry) to identify the optimal conditions for a desired transformation. preprints.orgcas.org
De Novo Design of Synthetic Routes: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that a human chemist might overlook.
The integration of these in silico tools will undoubtedly streamline the research and development process for new chemical entities derived from this pyrimidine scaffold.
Advanced In-situ Spectroscopic Monitoring for Reaction Mechanism Elucidation
For the synthesis and transformation of this compound, future research could employ:
In-situ NMR and IR Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products over time, providing a detailed kinetic profile of the reaction. This information is invaluable for identifying rate-determining steps and understanding the influence of different reaction parameters.
Raman Spectroscopy: This technique can be particularly useful for monitoring reactions in heterogeneous systems or in the presence of strong infrared absorbers.
Mass Spectrometry-based Techniques: Real-time monitoring of reaction mixtures using techniques like ReactIR and process mass spectrometry can provide detailed information about the molecular weight of species present, aiding in the identification of transient intermediates.
By combining the data from these techniques with computational modeling, a comprehensive picture of the reaction mechanism can be developed, leading to more rational and efficient process development.
Design of Next-Generation Pyrimidine-Based Scaffolds for Diverse Chemical Applications
The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding. researchgate.netgsconlinepress.comnih.gov this compound serves as a versatile building block for the design of next-generation pyrimidine-based scaffolds with tailored properties.
Future design strategies will likely focus on:
Bioisosteric Replacements: The various functional groups on the pyrimidine ring can be systematically modified to fine-tune the molecule's biological activity and physicochemical properties. For example, the bromo substituent could be replaced with other halogens or pseudo-halogens to modulate its reactivity and interaction with biological targets.
Scaffold Hopping: The pyrimidine core can be incorporated into larger, more complex molecular architectures to create novel scaffolds with unique three-dimensional shapes and functionalities. mdpi.comnih.gov
Development of Functional Materials: The electronic properties of the pyrimidine ring make it an attractive component for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The continued exploration of the synthetic versatility of this compound will undoubtedly lead to the discovery of new molecules with a wide range of applications in various fields of chemistry.
Q & A
Q. What are the established synthetic routes for N-Benzyl-2-bromo-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination at the 2-position of a pyrimidine core can be achieved using PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Subsequent N-methylation and benzylation steps require alkylation agents like methyl iodide or benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between the pyrimidine and benzyl groups can be measured to validate steric effects. Complementary techniques include ¹H/¹³C NMR (e.g., δ ~8.3 ppm for pyrimidine protons, δ ~4.5 ppm for N-benzyl CH₂), high-resolution mass spectrometry (HRMS), and IR spectroscopy for functional group verification .
Q. What are the common reactivity patterns of brominated pyrimidines in cross-coupling reactions?
- Methodological Answer : The 2-bromo substituent participates in Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives. Buchwald-Hartwig amination is feasible for introducing amines (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C). Kinetic studies show bromine’s electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic effects of the bromine substituent in this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set can model charge distribution. Bromine’s electronegativity increases the electron deficiency at the pyrimidine ring, lowering the LUMO energy (~-1.8 eV) and enhancing electrophilic reactivity. Spin-density analysis further clarifies radical intermediates in cross-coupling pathways .
Q. What strategies resolve contradictory biological activity data linked to stereochemical impurities in this compound?
- Methodological Answer : Contradictions often arise from undetected regioisomers or enantiomers. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy can identify stereochemical impurities. Computational docking (AutoDock Vina) paired with molecular dynamics simulations (AMBER) evaluates binding affinities of enantiomers to target proteins (e.g., kinases), explaining divergent bioactivity .
Q. How do solvent effects and non-covalent interactions influence crystallization outcomes of this compound?
- Methodological Answer : Polar solvents (e.g., ethanol/water mixtures) promote π-π stacking between pyrimidine rings, while hydrophobic interactions stabilize benzyl groups. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., Br···H–C interactions ≈ 15% of total surface). Temperature-controlled crystallization (100–120 K) reduces thermal motion artifacts in SC-XRD data .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Variations (e.g., 96–103°C) stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) at 10°C/min under N₂ flow identifies endothermic peaks corresponding to phase transitions. Pairing with powder XRD (e.g., Cu-Kα radiation, 2θ = 5–50°) confirms crystalline vs. amorphous content. Recrystallization from ethyl acetate/n-heptane yields the most stable polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
